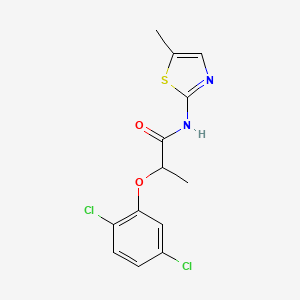

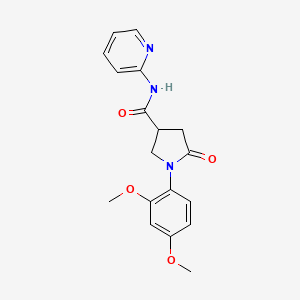

![molecular formula C15H11Cl2F2NO2 B4623384 2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide](/img/structure/B4623384.png)

2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide

Overview

Description

Synthesis Analysis

The synthesis of closely related compounds often involves reactions such as the condensation of amino compounds with acid chlorides or esters, suggesting a potential pathway for synthesizing the compound . For example, the preparation of similar compounds has been achieved by reacting amino derivatives with benzoyl chlorides under standard synthetic conditions, yielding high product yields and showcasing the structural adaptability of these reactions (Hehir & Gallagher, 2023).

Molecular Structure Analysis

Molecular structure analysis of related compounds has revealed significant intramolecular and intermolecular interactions, including hydrogen bonds and π-π interactions, contributing to the stability and reactivity of these molecules. The crystal structure analysis often shows the planarity or near-planarity of aromatic systems, highlighting the importance of molecular geometry in determining the properties and reactivity of such compounds (Zhang Dehua & Zhang Xiaoyan, 2008).

Chemical Reactions and Properties

Chemical reactions involving related compounds often highlight the reactivity of the amide bond and the influence of substituents on the aromatic ring. Modifications on the amide bond or the introduction of different substituents can significantly affect the compound's affinity for receptors or its chemical stability, suggesting a broad range of possible chemical behaviors for our target compound based on its structural makeup (Perrone et al., 2000).

Physical Properties Analysis

The physical properties of compounds in this class, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments. Studies on similar compounds have provided insights into how structural features like halogenation and fluorination affect these properties, offering predictive insights for our target compound (Sagar et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for forming derivatives, are essential for comprehending the compound's applications and reactions. The presence of fluorine atoms and chlorine can markedly influence these properties by affecting electron distribution and reactivity patterns, as seen in studies on related compounds (Zhang et al., 2006).

Scientific Research Applications

Synthesis and Characterization

Studies have synthesized and characterized novel compounds and polymers with structural similarities or relevance to 2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide. For instance, the synthesis and characterization of novel aromatic polyimides involving similar chloro and fluoro substituted compounds have been documented. These polyimides exhibit high solubility in organic solvents and possess significant thermal stability, making them potential candidates for advanced material applications (Butt et al., 2005).

Agrochemical Applications

A study on oxazoline derivatives containing a sulfur ether moiety, designed based on the structure of etoxazole, shows significant acaricidal and insecticidal activities. These compounds, synthesized via key intermediates related to the chemical structure of interest, exhibited excellent activity against mites and other pests, highlighting their potential as novel agrochemicals (Yu et al., 2015).

Catalytic Applications

Research into the use of fluorinated benzamidinate ligands for catalytic ethene oligomerization demonstrates the potential of compounds with similar structures for enhancing catalytic activity. The study of a vanadium(III) methyl derivative ligand shows a significant increase in activity compared to non-fluorinated analogs, suggesting applications in polymer production and catalysis (Brussee et al., 2000).

Environmental Impact Studies

The study of dioxin formation from the high-temperature oxidation of chlorophenol, a compound structurally related to 2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide, provides insights into the environmental impact of such compounds. Understanding the degradation pathways and products of chlorophenols under various conditions is crucial for assessing and mitigating their environmental effects (Evans & Dellinger, 2005).

properties

IUPAC Name |

2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2F2NO2/c16-10-3-1-2-4-14(10)22-6-5-20-15(21)9-7-12(18)13(19)8-11(9)17/h1-4,7-8H,5-6H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLWDAHPKZXNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCNC(=O)C2=CC(=C(C=C2Cl)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(2-chlorophenoxy)ethyl]-4,5-difluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl phenoxyacetate](/img/structure/B4623320.png)

![3,4-dimethoxy-N-[(propylamino)carbonothioyl]benzamide](/img/structure/B4623331.png)

![2-{[5-fluoro-2-(4-morpholinyl)-4-pyrimidinyl]amino}ethanol](/img/structure/B4623342.png)

![3-{2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-1-propanol](/img/structure/B4623350.png)

![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)

![5-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4623412.png)

![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)